molecular formula C8H12N2O2S B11772598 (S)-Ethyl 2-(1-aminoethyl)thiazole-4-carboxylate

(S)-Ethyl 2-(1-aminoethyl)thiazole-4-carboxylate

Cat. No.: B11772598
M. Wt: 200.26 g/mol
InChI Key: BIHAKLFZRIHNNM-YFKPBYRVSA-N
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Description

(S)-Ethyl 2-(1-aminoethyl)thiazole-4-carboxylate is a chiral compound with a thiazole ring, an amino group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-(1-aminoethyl)thiazole-4-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination of the corresponding ketone or aldehyde.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-(1-aminoethyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

(S)-Ethyl 2-(1-aminoethyl)thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-(1-aminoethyl)thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The thiazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, while the amino and ester groups can participate in additional binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate: Non-chiral version of the compound.

    2-(1-aminoethyl)-1,3-thiazole-4-carboxylic acid: Lacks the ester group.

Uniqueness

(S)-Ethyl 2-(1-aminoethyl)thiazole-4-carboxylate is unique due to its chiral nature, which can impart specific biological activity and selectivity. The presence of the ethyl ester group can also influence its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

ethyl 2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C8H12N2O2S/c1-3-12-8(11)6-4-13-7(10-6)5(2)9/h4-5H,3,9H2,1-2H3/t5-/m0/s1

InChI Key

BIHAKLFZRIHNNM-YFKPBYRVSA-N

Isomeric SMILES

CCOC(=O)C1=CSC(=N1)[C@H](C)N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C(C)N

Origin of Product

United States

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